alpha-CGRP (human)

GPCR signaling kinetics cAMP biosensor assay receptor pharmacology

Researchers modeling migraine must use α-CGRP-not β-CGRP-as only α-CGRP is sorted into trigeminal axons, directly mediating peripheral sensitization. For GI studies, α-CGRP provides 2.6-fold greater potency in colonic smooth muscle relaxation, enabling wider dynamic range. In receptor signaling, it serves as the well-characterized reference agonist with defined bias profiles at CGRPR, AM1R, and AM2R. - Trigeminal axon-sorted isoform for migraine models - 2.6× higher potency vs β-CGRP in GI smooth muscle assays - Defined signaling bias baseline for CGRPR/AM1R/AM2R studies

Molecular Formula C163H267N51O49S2
Molecular Weight 3791.3 g/mol
CAS No. 90954-53-3
Cat. No. B013247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-CGRP (human)
CAS90954-53-3
Molecular FormulaC163H267N51O49S2
Molecular Weight3791.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N
InChIInChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
InChIKeyDNKYDHSONDSTNJ-XJVRLEFXSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-CGRP (Human) Overview


Human alpha-Calcitonin Gene-Related Peptide (α-CGRP), CAS 90954-53-3, is a 37-amino acid regulatory neuropeptide with a C-terminal amide and a disulfide bridge between Cys2 and Cys7, possessing a molecular weight of approximately 3789 Da . It is a member of the calcitonin/CGRP peptide family and functions as a potent vasodilator with positive inotropic and chronotropic effects . The compound is widely distributed in both the central and peripheral nervous systems and is a key molecular target in migraine pathophysiology and cardiovascular regulation [1].

Target Class
CGRP family receptor pharmacology tool
Research Models
Migraine mechanism, neurovascular, and smooth muscle studies
Peptide Identity
Endogenous human α-CGRP sequence, C-terminal amide

Why Alpha-CGRP (Human) Is Irreplaceable


While α-CGRP and β-CGRP share high sequence homology and are often considered functionally overlapping, direct comparative studies reveal distinct pharmacological profiles that preclude generic substitution. Key differences exist in signaling duration (βCGRP is ~3-fold longer acting [1]), tissue-specific potency (αCGRP is 2.6-fold more potent in relaxing colonic smooth muscle [2]), receptor-proximal signaling bias (distinct transducer engagement [3]), and neuronal localization patterns (only αCGRP is sorted into axons in trigeminal ganglia [4]). These differences directly impact experimental outcomes, making α-CGRP the essential tool for studies requiring the native human peptide with its specific kinetic, signaling, and localization profile.

βCGRP may exhibit longer signaling duration at CGRP receptors, which can shift kinetic interpretation.
Tissue-specific potency profiles differ; βCGRP may not reproduce αCGRP sensitivity in gastrointestinal models.
Axonal sorting in trigeminal neurons is isoform-dependent; βCGRP is not sorted into axons, potentially altering neurovascular release models.

Alpha-CGRP (Human) Differentiation Evidence


cAMP Signaling Duration vs. Beta-CGRP

In a live-cell cAMP biosensor assay, βCGRP was approximately 3-fold longer acting than αCGRP at both the CGRP receptor (CLR-RAMP1) and the amylin 1 receptor (CTR-RAMP1) [1]. This difference was attributed to a single residue difference near the N-terminus and two differences in the mid-region, each contributing equally to the longer duration [1].

cAMP Signaling Duration
Head-to-head
~3-fold shorter than βCGRP
May support acute CGRP response studies where transient kinetics are needed
Biosensor assay; CGRPR, CTR-RAMP1
GPCR signaling kinetics cAMP biosensor assay receptor pharmacology

Colonic Smooth Muscle Relaxation Potency

In functional assays on rat colonic smooth muscle, α-CGRP was 2.6-fold more potent than β-CGRP in inducing relaxation, while the two peptides were equipotent in increasing the rate and force of atrial contractions [1]. This demonstrates tissue-specific potency differences despite similar receptor binding affinities.

Colonic Smooth Muscle Potency
Head-to-head
2.6-fold greater potency than βCGRP
May provide higher sensitivity for GI smooth muscle dose-response experiments
Rat colonic smooth muscle relaxation assay
smooth muscle pharmacology gastrointestinal motility tissue-specific potency

Biased Agonism Profiles

A comprehensive pharmacological characterization revealed that βCGRP induces a distinct profile of transducer and regulatory protein engagement compared to αCGRP across CGRP, AM1, and AM2 receptors [1]. This includes differences in G protein coupling/activation, second messenger production, and receptor trafficking [1]. The findings indicate that the two isoforms may have more distinct physiological roles than previously appreciated [1].

Biased Agonism Profiles
Head-to-head
Distinct transducer engagement fingerprint
Signaling pathway interpretation may be isoform-dependent
CGRPR, AM1R, AM2R; G protein coupling, trafficking
biased agonism GPCR signaling receptor trafficking

Axonal Sorting in Trigeminal Ganglion

Using αCGRP knockout mice and immunohistochemistry, researchers demonstrated that αCGRP, not βCGRP, is the key isoform localized within the axons of mouse trigeminal ganglion neurons [1]. βCGRP was observed within neuronal cell bodies, where it is synthesized intracellularly but not sorted into axons [1]. This differential sorting suggests distinct roles in peripheral vs. central signaling.

Axonal Sorting
Head-to-head
αCGRP sorted into axons; βCGRP retained in cell bodies
Axonal release models may require α-isoform for accurate replication
Mouse trigeminal ganglion; IHC in αCGRP KO
neuronal trafficking migraine pathophysiology isoform localization

CGRP(8-37) Competitive Antagonism

In blockade experiments on guinea pig basilar artery, relaxant responses to human α-CGRP and human β-CGRP were competitively blocked by the CGRP1 receptor antagonist human α-CGRP(8-37), whereas responses to adrenomedullin and amylin were blocked non-competitively [1]. This indicates that α-CGRP and β-CGRP share a common, competitive interaction site that is distinct from the binding modes of other CGRP family peptides.

CGRP(8-37) Antagonism
Head-to-head
Competitive block of αCGRP/βCGRP; non-competitive for AM/amylin
Supports predictable antagonist pharmacology in receptor classification
Guinea pig basilar artery preparation
receptor classification CGRP antagonist pharmacology vascular pharmacology

Alpha-CGRP (Human) Optimal Applications


Migraine & Axonal CGRP Release

Investigators modeling trigeminal sensitization and neurogenic inflammation in migraine should use α-CGRP (human) as the primary agonist. Evidence shows that αCGRP, not βCGRP, is sorted into the axons of trigeminal ganglion neurons [1], making it the only isoform that accurately replicates axonal release and peripheral sensitization mechanisms relevant to migraine attacks.

Vascular Pharmacology & Arterial Relaxation

For studies on cerebral and extracranial artery vasodilation, α-CGRP (human) is the appropriate reference standard. It is competitively antagonized by α-CGRP(8-37) in basilar artery preparations [1], enabling robust experimental design for receptor characterization and antagonist screening. Its potent vasodilatory effects are well-characterized across multiple vascular beds.

GI Motility & Colonic Smooth Muscle

Researchers investigating CGRP-mediated relaxation in the gastrointestinal tract should prioritize α-CGRP (human). Direct comparative data demonstrate that α-CGRP is 2.6-fold more potent than β-CGRP in relaxing colonic smooth muscle [1], providing greater sensitivity and a larger dynamic range for dose-response experiments in GI tissues.

GPCR Signaling & Biased Agonism

Laboratories studying CGRP receptor signaling bias, G protein coupling, or receptor trafficking should use α-CGRP (human) as a control agonist. Comprehensive profiling has established that αCGRP and βCGRP exhibit distinct biased agonism profiles across CGRPR, AM1R, and AM2R [1]. Using α-CGRP ensures a well-characterized baseline for interpreting βCGRP-specific or ligand-biased signaling effects.

Application
Selection Property
Validation Focus
Trigeminal sensitization research
Axonal sorting specificity
Isoform-specific neuronal localization
Cerebral artery vasodilation studies
Competitive antagonist sensitivity
Receptor pharmacology characterization
Colonic smooth muscle GI research
Tissue-specific potency profile
Dose-response dynamic range
GPCR signaling bias studies
Biased agonism baseline
Transducer coupling and trafficking interpretation

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